2-Fluoro-6-iodobenzonitrile
Overview
Description
2-Fluoro-6-iodobenzonitrile is an organic compound with the molecular formula C7H3FIN. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and an iodine atom at the sixth position. This compound is known for its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-iodobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 2-fluoro-6-iodobenzyl dichloromethane with hydroxylamine hydrochloride and sodium formate in formic acid, followed by refluxing for one hour . Another method includes the direct iodination of 2-fluorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction Reactions: Employ strong reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Yield substituted benzonitriles.
Coupling Reactions: Produce biaryl or alkyne derivatives.
Reduction Reactions: Result in the formation of benzylamines.
Scientific Research Applications
2-Fluoro-6-iodobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Utilized in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-fluoro-6-iodobenzonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of various chemical bonds. Its molecular targets and pathways are primarily related to its functional groups, which participate in nucleophilic substitution, coupling, and reduction reactions .
Comparison with Similar Compounds
- 2-Fluoro-6-iodobenzaldehyde
- 2-Fluoro-6-iodobenzoic acid
- 4-Iodobenzonitrile
- 3-Fluoro-4-iodobenzonitrile
Comparison: 2-Fluoro-6-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of electronic effects from the fluorine and steric effects from the iodine, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-fluoro-6-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAACTMVXBNSPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335046 | |
Record name | 2-Fluoro-6-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79544-29-9 | |
Record name | 2-Fluoro-6-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 2-fluoro-6-iodobenzonitrile?
A1: The crystal structure of this compound reveals some intriguing features. It packs with two crystallographically independent molecules within the unit cell, both possessing inversion symmetry. [] Interestingly, these molecules interact through I⋯CN interactions, which are a type of Lewis acid-base interaction. This leads to the formation of a four-membered cyclamer structure. [] The iodine atom of one molecule interacts with the nitrile group of another, with N⋯I distances of 3.263(6) and 3.344(6) Å for the two independent interactions. []
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